molecular formula C7H14O B3384734 4-Cyclopropylbutan-1-ol CAS No. 5687-83-2

4-Cyclopropylbutan-1-ol

Cat. No.: B3384734
CAS No.: 5687-83-2
M. Wt: 114.19 g/mol
InChI Key: ZBSZQTUXBJZOLE-UHFFFAOYSA-N
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Description

4-Cyclopropylbutan-1-ol is an organic compound with the molecular formula C₇H₁₄O. It is a cyclic alcohol characterized by a cyclopropyl group attached to a butanol chain. This compound is used in various scientific experiments due to its unique physical, chemical, and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyclopropylbutan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with butanal in the presence of a base, followed by reduction of the resulting intermediate . Another method includes the cyclopropanation of but-3-en-1-ol using a cyclopropanating agent such as diiodomethane and zinc-copper couple .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale organic reactions with appropriate scaling of laboratory methods. The choice of reagents and conditions would be optimized for yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 4-cyclopropylbutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 4-cyclopropylbutane using strong reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: 4-Cyclopropylbutanoic acid.

    Reduction: 4-Cyclopropylbutane.

    Substitution: Various substituted cyclopropylbutane derivatives.

Scientific Research Applications

4-Cyclopropylbutan-1-ol is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in studying reaction mechanisms.

    Biology: The compound is used in biochemical studies to understand the interactions of cyclopropyl-containing molecules with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropylbutan-1-ol involves its interaction with various molecular targets. The cyclopropyl group imparts unique steric and electronic properties, influencing its reactivity and interactions with enzymes and receptors. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and binding affinity .

Comparison with Similar Compounds

    Cyclopropylmethanol: Similar in structure but with a shorter carbon chain.

    Cyclopropylbutane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    Butan-1-ol: Lacks the cyclopropyl group, resulting in different physical and chemical properties.

Uniqueness: 4-Cyclopropylbutan-1-ol is unique due to the presence of both a cyclopropyl group and a hydroxyl group, which confer distinct reactivity and interaction profiles compared to its analogs .

Properties

IUPAC Name

4-cyclopropylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c8-6-2-1-3-7-4-5-7/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSZQTUXBJZOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5687-83-2
Record name 4-cyclopropylbutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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